D-Valine

Overview

Description

D-Valine is an important organic chiral source with extensive industrial applications . It is used as an intermediate for the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs . D-Valine is also used in cell culture for selectively inhibiting fibroblasts proliferation .

Synthesis Analysis

Microbial preparation of D-Valine is more competitive and promising due to its high stereo selectivity, mild reaction conditions, and environmentally friendly process . The preparation can be mainly classified into three categories :

- Microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .

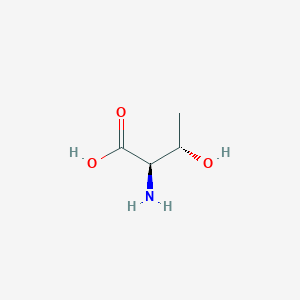

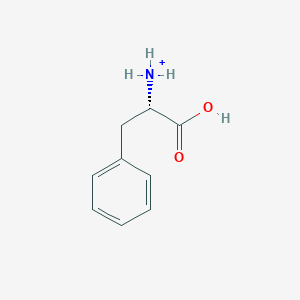

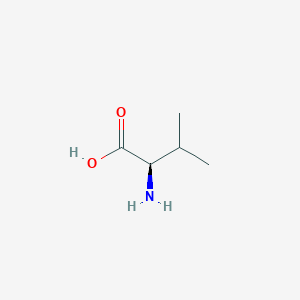

Molecular Structure Analysis

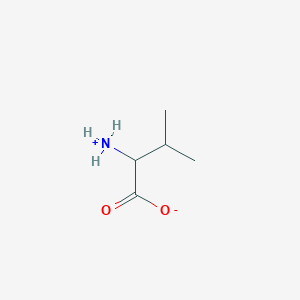

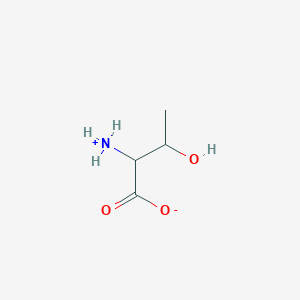

D-Valine is a branched-chain amino acid (BCAA), along with leucine and isoleucine, characterized by having an aliphatic side-chain . These non-polar, hydrophobic characteristics influence its behavior within biological systems .

Chemical Reactions Analysis

D-Valine is used as a chiral intermediate for agrochemical synthesis, which is irreplaceable in the skew symmetric synthesis of agricultural pesticides such as pyrethroids .

Physical And Chemical Properties Analysis

D-Valine is a white powder . Its melting point is greater than 295°C . The molecular weight of D-Valine is 117.15 . It has a density of 1.1±0.1 g/cm³ .

Scientific Research Applications

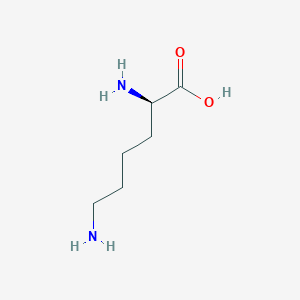

Pharmaceutical Drug Synthesis

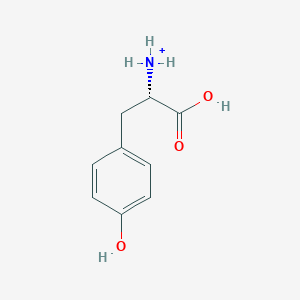

D-Valine serves as a chiral source for the synthesis of pharmaceutical drugs. Its stereochemistry is crucial in the production of drugs that exhibit high activity in clinical use. For instance, penicillamine , derived from D-Valine, is used in the treatment of immune-deficiency diseases . The stereochemical integrity of D-Valine ensures the efficacy of these drugs.

Antitumor Therapy

Actinomycin D, an antitumor agent, is another significant derivative of D-Valine. It’s used in cancer therapy to inhibit the growth of cancer cells. The role of D-Valine in the structure of actinomycin D is vital for its interaction with DNA, which is essential for its antitumor activity .

Agricultural Pesticides

In agriculture, D-Valine is used to synthesize fluvalinate , a pyrethroid pesticide. Fluvalinate is a broad-spectrum insecticide characterized by its low toxicity to mammals, making it safer for use in environments where non-target species are present .

Veterinary Antibiotics

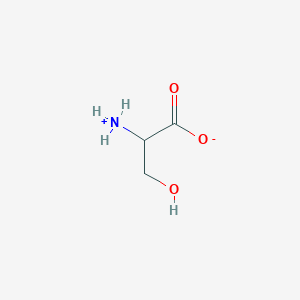

The semi-synthetic veterinary antibiotic valnemulin is synthesized from D-Valine. Valnemulin is used to treat infections in animals and is an example of how D-Valine contributes to animal health by providing a basis for antibiotics .

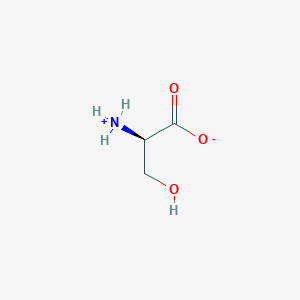

Cell Culture

D-Valine finds application in cell culture techniques where it is used to selectively inhibit the proliferation of fibroblasts. This is particularly useful in research where the selective growth of certain cell types is required .

Microbial Preparation

Microbial preparation of D-Valine is a promising approach due to its high stereo selectivity and environmentally friendly process. It involves methods like microbial asymmetric degradation of DL-Valine and microbial stereoselective hydrolysis of N-acyl-DL-Valine by D-aminoacylase .

Mechanism of Action

Target of Action

D-Valine, an important organic chiral source, is used as an intermediate for the synthesis of various compounds . It primarily targets cells that lack the enzyme D-amino acid oxidase . This enzyme is responsible for the breakdown of D-amino acids, including D-Valine .

Mode of Action

D-Valine interacts with its targets by inhibiting their proliferation . This is particularly useful in cell culture where D-Valine is used to selectively inhibit the growth of fibroblasts, allowing for the selective growth of epithelial cells .

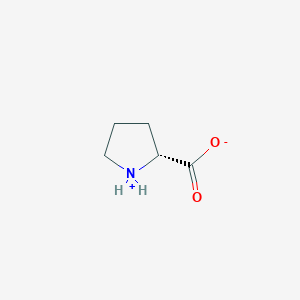

Biochemical Pathways

D-Valine is involved in several biochemical pathways. It is a precursor in the penicillin biosynthetic pathway . In the biosynthesis of actinomycin D by Streptomyces, the multifunctional actinomycin synthetase II catalyzes the formation of a peptide bond between L-threonine and L-valine and then epimerizes L-valine to D-valine .

Pharmacokinetics

It’s known that d-valine’s bioavailability and efficacy can be influenced by its stereo selectivity .

Result of Action

The action of D-Valine results in various effects at the molecular and cellular levels. For instance, it has been used to inhibit fibroblast growth while allowing selective growth of epithelial cells in cell culture . Moreover, D-Valine and its derivatives have shown great activity in clinical use, such as penicillamine for the treatment of immune-deficiency diseases, and actinomycin D for antitumor therapy .

Action Environment

The action, efficacy, and stability of D-Valine can be influenced by various environmental factors. For instance, the microbial preparation of D-Valine is more competitive and promising because of its high stereo selectivity, mild reaction conditions, and environmentally friendly process .

Future Directions

D-Valine is gaining more and more attention due to its widespread application . It is expected that future research will focus on improving the microbial preparation methods of D-Valine to increase its stereo selectivity, reduce reaction conditions, and make the process more environmentally friendly .

properties

IUPAC Name |

(2R)-2-amino-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046064 | |

| Record name | D-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | D-Valine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

D-Valine | |

CAS RN |

640-68-6 | |

| Record name | D-Valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Valine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y14I1443UR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can D-valine be utilized for growth in rats?

A1: While L-valine is essential for growth, the utilization of D-valine is more complex. Research indicates that D-valine can be converted into L-valine in rats, but this conversion can be inhibited by the presence of D-leucine in the diet []. The concentration of D-valine in the diet also plays a crucial role in its utilization for growth [].

Q2: What is the metabolic fate of D-valine's carboxyl-carbon?

A2: Unlike L-valine, which is readily metabolized and releases its carboxyl-carbon as CO2, D-valine exhibits limited metabolism []. Studies in mice revealed that only a small fraction of the injected D-valine's carboxyl-carbon was recovered as CO2, suggesting minimal conversion to L-valine [].

Q3: Does D-valine interfere with L-valine metabolism?

A3: Interestingly, the presence of D-valine does not appear to hinder the incorporation of L-valine into biological processes []. This observation suggests distinct metabolic pathways for the two enantiomers [].

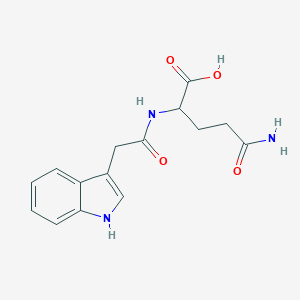

Q4: What role does D-valine play in penicillin biosynthesis?

A4: D-valine is a crucial component in the biosynthesis of penicillin and cephalosporin antibiotics [, ]. It is incorporated into the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV), a key precursor in the antibiotic synthesis pathway [, ].

Q5: How is D-valine incorporated into ACV?

A5: Research using double-labeled valine molecules revealed that D-valine is directly incorporated into ACV without undergoing any intermediate transformations, such as the formation of α,β-didehydrovaline []. This finding highlights the specificity of the biosynthetic enzymes involved in ACV formation [].

Q6: Can D-valine be used to selectively inhibit fibroblast growth in cell culture?

A6: Yes, D-valine can be utilized as a selective agent to inhibit fibroblast proliferation in cell cultures [, ]. This is because fibroblasts lack the enzyme D-amino acid oxidase, which is necessary for metabolizing D-valine, while many epithelial cells possess this enzyme [, ].

Q7: How effective is D-valine in inhibiting fibroblast growth in the presence of fetal bovine serum?

A7: Fetal bovine serum contains L-valine, which can potentially reduce the effectiveness of D-valine selective media. To address this, researchers have developed modified selective media where the fetal bovine serum is dialyzed to remove L-valine, thus enhancing the inhibitory effect of D-valine on fibroblast growth [].

Q8: Are there differences in the physical properties of D-valine and L-valine?

A8: While D-valine and L-valine share the same chemical formula and molecular weight, they differ in their optical activity and crystal structure [, ]. These differences arise from their distinct three-dimensional arrangements of atoms [, ].

Q9: What is a notable observation regarding the solubility of D-valine?

A9: Interestingly, the method used to obtain D-valine crystals can influence its solubility in water []. This highlights the importance of considering the preparation method when working with D-valine and interpreting solubility data [].

Q10: Does the chirality of valine influence its transport across biological membranes?

A10: Research on the bacterium Leuconostoc mesenteroides demonstrated the stereospecificity of its transport systems for valine-containing dipeptides []. The study found that valine transport was significantly higher from glycyl-L-valine compared to glycyl-D-valine, indicating preferential uptake of the L-enantiomer [].

Q11: Can the chirality of valine be affected by external factors like impact events?

A11: Intriguingly, hypervelocity impact experiments suggest that oceanic impacts could potentially influence the chirality of amino acids like valine []. These findings raise questions about the role of impact events in the early Earth's oceans and their potential contribution to the emergence of homochirality in biological systems [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.